(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desnitro Pretomanid is a derivative of Pretomanid, a nitroimidazooxazine compound. Pretomanid is primarily used in the treatment of drug-resistant tuberculosis. Desnitro Pretomanid, as the name suggests, is a version of Pretomanid where the nitro group has been removed. This modification can potentially alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desnitro Pretomanid involves several steps, starting from the precursor compounds used in the synthesis of Pretomanid. The key steps include:
Nucleophilic Substitution: The initial step involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin to form an intermediate.
Hydrolysis and Silicon Etherification: This intermediate undergoes hydrolysis followed by silicon etherification to produce a silyl-protected alcohol.
O-Alkylation and Intramolecular Cyclization: The silyl-protected alcohol is then subjected to O-alkylation and intramolecular cyclization to yield Pretomanid.
Denitration: The final step involves the removal of the nitro group from Pretomanid to obtain Desnitro Pretomanid.
Industrial Production Methods: The industrial production of Desnitro Pretomanid follows similar steps but is optimized for large-scale synthesis. This includes the use of cheaper and more readily available raw materials, mild experimental conditions, and simplified operations to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Desnitro Pretomanid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, potentially altering its biological activity.
Substitution: Desnitro Pretomanid can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Desnitro Pretomanid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of denitration on the chemical properties of nitroimidazoles.
Biology: Researchers investigate its biological activity, particularly its potential as an antimicrobial agent.
Medicine: Studies focus on its efficacy and safety in treating drug-resistant tuberculosis and other bacterial infections.
Mechanism of Action
The mechanism of action of Desnitro Pretomanid involves several steps:
Metabolic Activation: The compound is metabolically activated by a nitroreductase enzyme, producing various active metabolites.
Nitric Oxide Production: These metabolites induce the production of nitric oxide, which has antimicrobial properties.
Inhibition of Mycolic Acid Synthesis: Desnitro Pretomanid blocks the formation of keto mycolic acids, a component of the bacterial cell wall, by impairing the oxidation of hydroxymycolic acid.
Comparison with Similar Compounds
Pretomanid: The parent compound, which retains the nitro group.
Delamanid: Another nitroimidazole used in the treatment of drug-resistant tuberculosis.
Metronidazole: A well-known nitroimidazole with broad-spectrum antimicrobial activity.
Comparison:
Pretomanid vs. Desnitro Pretomanid: The removal of the nitro group in Desnitro Pretomanid can alter its chemical properties and biological activity, potentially reducing its efficacy as an antimicrobial agent.
Delamanid vs. Desnitro Pretomanid: Both compounds share a similar mechanism of action, but Delamanid retains the nitro group, which may contribute to its higher efficacy.
Metronidazole vs. Desnitro Pretomanid: While both compounds belong to the nitroimidazole class, Metronidazole has a broader spectrum of activity and is used to treat a wider range of infections.
Properties
Molecular Formula |
C14H13F3N2O3 |
---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)22-11-3-1-10(2-4-11)8-20-12-7-19-6-5-18-13(19)21-9-12/h1-6,12H,7-9H2/t12-/m0/s1 |
InChI Key |
WUGKRGYZMYCMQS-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1C(COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.